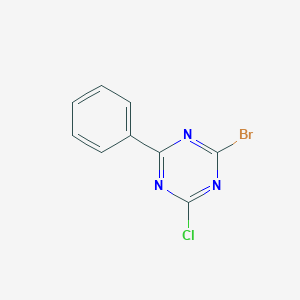
2-Bromo-4-chloro-6-phenyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-6-phenyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the triazine ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-phenyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride. The process begins with the reaction of cyanuric chloride with bromine and chlorine sources under controlled conditions. The phenyl group is introduced through a subsequent reaction with phenyl magnesium bromide (Grignard reagent) or phenyl lithium .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available precursors like cyanuric chloride. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient substitution and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-chloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and bromine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing further functionalization
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides, amines, or thiols in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents in the presence of catalysts like iron(III) chloride or aluminum chloride
Major Products:
- Substituted triazines with various functional groups depending on the nucleophile used.
- Functionalized aromatic compounds when the phenyl group undergoes substitution .
Applications De Recherche Scientifique
2-Bromo-4-chloro-6-phenyl-1,3,5-triazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
Comparison: 2-Bromo-4-chloro-6-phenyl-1,3,5-triazine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for further functionalization. Compared to its analogs, it offers a broader range of chemical transformations and applications, making it a versatile compound in synthetic chemistry .
Propriétés
IUPAC Name |
2-bromo-4-chloro-6-phenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUVCNFMIVSZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

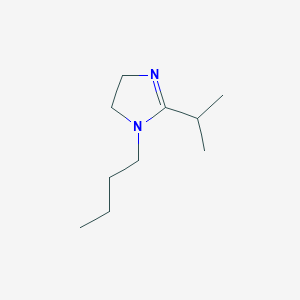
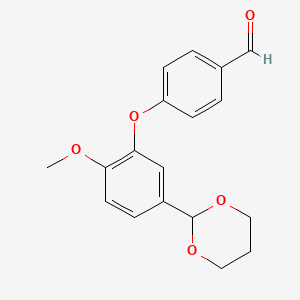
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
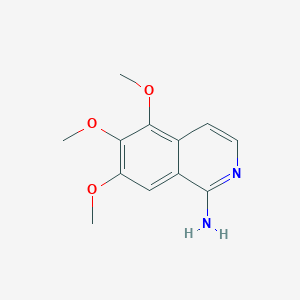
![6-Fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12826553.png)
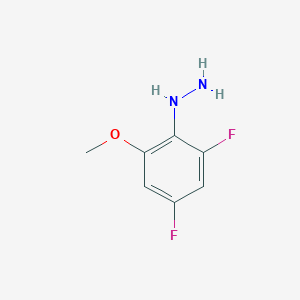
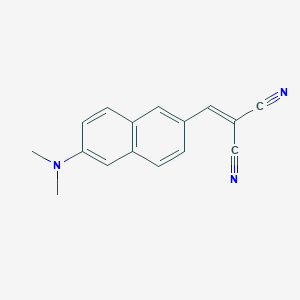

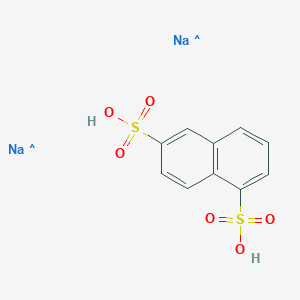
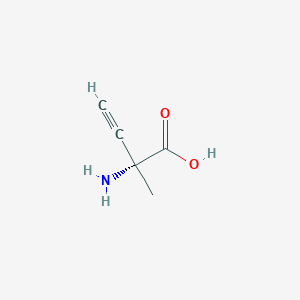


![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B12826592.png)
